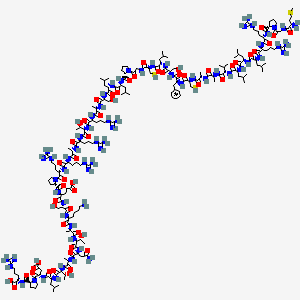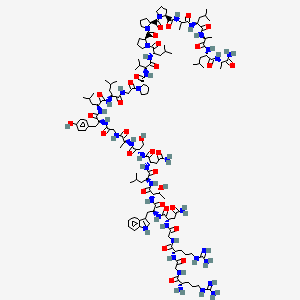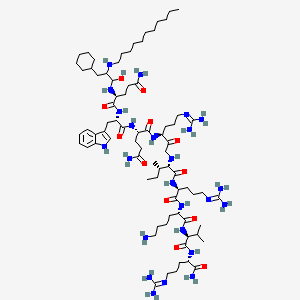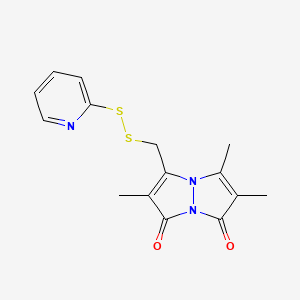
(2-Pyridyl)dithiobimane
Vue d'ensemble
Description
“(2-Pyridyl)dithiobimane” is a fluorescent sulfhydryl active reagent . It is also known by the synonym "2,3,6-Trimethyl-5-[(2-pyridinyldithio)methyl]-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione" . The empirical formula is C15H15N3O2S2 and the molecular weight is 333.43 .
Physical And Chemical Properties Analysis
“(2-Pyridyl)dithiobimane” has a fluorescence λex of 406 nm and λem of 481 nm in 0.1 M phosphate pH 7.0 . It is recommended to be stored at a temperature of -20°C .Applications De Recherche Scientifique
Protein Structural Analysis : (2-Pyridyl)dithiobimane (PDT-Bimane) is utilized in site-directed fluorescence labeling studies. It is particularly effective in detecting protein secondary structure, mapping proximity between sites in proteins, and monitoring real-time conformational changes. The reducible nature of PDT-Bimane aids in resolving issues like ensuring specific labeling of cysteine residues and determining labeling efficiency (Mansoor & Farrens, 2004).
Sensing Applications : Phenothiazine-pyridyl chalcone, an internal charge transfer probe, has been designed for the detection of Cu2+ ions. This highlights the potential use of pyridyl-based compounds in developing sensors for biologically and environmentally significant ions (Mashraqui et al., 2008).
Photocurrent Responsive Films : Electrodes with films of dithiolene complex containing pyridyl groups have been prepared to investigate their photocurrent response behaviors. This demonstrates the applicability of pyridyl-dithiolate compounds in photoelectrochemical measurements and potentially in solar cell technologies (Shen et al., 2014).
Lanthanide(III) Chemistry : The use of di-2-pyridyl ketone in lanthanide(III) chemistry has led to the formation of mononuclear and dinuclear erbium(III) complexes. These complexes are significant for understanding the bonding and structures in lanthanide chemistry (Thiakou et al., 2006).
Synthesis of Tin(IV) Complexes : The reaction of di-2-pyridyl disulfide with tin(II) halides has been used to synthesize dihalogenobis(2-pyridinethiolato)-tin(IV). This study contributes to the understanding of coordination chemistry and the stability of certain tin(IV) complexes (Masaki & Matsunami, 1976).
Cobalt Complex Synthesis : A cobalt complex involving 4-(2'-pyridyl)-1,2,3,5-dithiadiazolyl has been synthesized, demonstrating the potential for creating stable complexes with unique magnetic properties (Hearns et al., 2004).
Electrocatalysts in Oxygen Reduction : Fe(III)-meso-tetra(pyridyl)porphyrins, particularly 2-pyridyl derivatives, have been identified as effective electrocatalysts for the reduction of dioxygen in aqueous acidic solution, indicating their potential in catalysis and energy conversion applications (Matson et al., 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of (2-Pyridyl)dithiobimane is thiol groups . Thiol groups are sulfur-containing functional groups found in many biological molecules, including proteins. They play crucial roles in protein structure, function, and regulation.
Mode of Action
(2-Pyridyl)dithiobimane interacts with its targets by coupling to thiol groups . This interaction results in the formation of a covalent bond between the (2-Pyridyl)dithiobimane molecule and the thiol group, leading to the modification of the target molecule.
Result of Action
The result of (2-Pyridyl)dithiobimane’s action is the modification of proteins containing thiol groups . This modification can potentially alter the function of these proteins, leading to various molecular and cellular effects. The exact effects would depend on the specific proteins that are modified.
Propriétés
IUPAC Name |
1,2,6-trimethyl-7-[(pyridin-2-yldisulfanyl)methyl]pyrazolo[1,2-a]pyrazole-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-9-11(3)17-12(10(2)15(20)18(17)14(9)19)8-21-22-13-6-4-5-7-16-13/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMPZGOELHEYGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C(=O)N2C1=O)C)CSSC3=CC=CC=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652672 | |
| Record name | 2,3,6-Trimethyl-5-{[(pyridin-2-yl)disulfanyl]methyl}-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
385398-64-1 | |
| Record name | 2,3,6-Trimethyl-5-{[(pyridin-2-yl)disulfanyl]methyl}-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Pyridyl)dithiobimane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does (2-pyridyl)dithiobimane interact with proteins and what structural information can be derived from this interaction?
A1: (2-Pyridyl)dithiobimane reacts specifically with cysteine residues in proteins. [] This reaction forms a stable fluorescent adduct. The fluorescence properties of the attached PDT-Bimane are sensitive to the local environment. Specifically, the researchers demonstrated that PDT-Bimane fluorescence is quenched by nearby tryptophan residues. [] By strategically introducing cysteine residues into a protein and measuring changes in fluorescence, researchers can deduce information about protein secondary structure and proximity between different regions of the protein. []
Q2: What advantages does (2-pyridyl)dithiobimane offer over other fluorescent probes for studying protein structure?
A2: (2-Pyridyl)dithiobimane possesses several key advantages for protein structural analysis. Firstly, its specificity for cysteine allows for targeted labeling, minimizing background noise. [] Secondly, the ability to cleave the PDT-Bimane label using reducing agents allows researchers to confirm labeling specificity and accurately determine labeling efficiency. [] This reversibility is particularly valuable at low protein concentrations, where traditional methods struggle. Finally, the combination of these features makes (2-pyridyl)dithiobimane ideal for high-throughput studies of protein folding, interactions, and conformational changes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



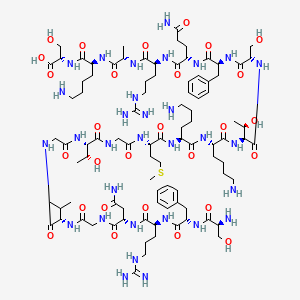
![d[Cha4]AVP](/img/structure/B561571.png)


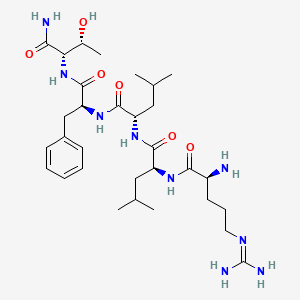
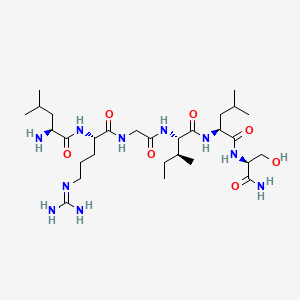
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B561578.png)
